molecular formula C12H20O B13260980 1-(But-3-en-2-yl)-2-methylcyclohexane-1-carbaldehyde

1-(But-3-en-2-yl)-2-methylcyclohexane-1-carbaldehyde

Cat. No.: B13260980
M. Wt: 180.29 g/mol
InChI Key: QTWBPCAVWCKITJ-UHFFFAOYSA-N
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Description

1-(But-3-en-2-yl)-2-methylcyclohexane-1-carbaldehyde is an organic compound characterized by its unique structure, which includes a cyclohexane ring substituted with a but-3-en-2-yl group and a carbaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(But-3-en-2-yl)-2-methylcyclohexane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the alkylation of 2-methylcyclohexanone with but-3-en-2-yl bromide in the presence of a strong base such as sodium hydride. The resulting intermediate is then subjected to oxidation using reagents like pyridinium chlorochromate (PCC) to yield the desired carbaldehyde.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and temperature control. Catalysts such as palladium on carbon (Pd/C) may be employed to facilitate the hydrogenation steps, while advanced oxidation techniques can be used to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(But-3-en-2-yl)-2-methylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The but-3-en-2-yl group can undergo electrophilic substitution reactions, particularly in the presence of strong acids or bases.

Common Reagents and Conditions:

    Oxidation: KMnO₄, CrO₃, PCC

    Reduction: NaBH₄, LiAlH₄

    Substitution: Strong acids (e.g., H₂SO₄), bases (e.g., NaOH)

Major Products:

    Oxidation: 1-(But-3-en-2-yl)-2-methylcyclohexane-1-carboxylic acid

    Reduction: 1-(But-3-en-2-yl)-2-methylcyclohexane-1-methanol

    Substitution: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

1-(But-3-en-2-yl)-2-methylcyclohexane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals targeting specific metabolic pathways.

    Industry: Utilized in the production of fragrances and flavoring agents due to its unique aromatic properties.

Mechanism of Action

The mechanism by which 1-(But-3-en-2-yl)-2-methylcyclohexane-1-carbaldehyde exerts its effects involves interactions with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This compound may also participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

  • 1-(But-3-en-2-yl)-2-methylcyclohexane-1-methanol
  • 1-(But-3-en-2-yl)-2-methylcyclohexane-1-carboxylic acid
  • 2-(But-3-en-2-yl)-3-hydroxy-6,6-dimethylcyclohex-2-en-1-one

Uniqueness: 1-(But-3-en-2-yl)-2-methylcyclohexane-1-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its structure allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

1-but-3-en-2-yl-2-methylcyclohexane-1-carbaldehyde

InChI

InChI=1S/C12H20O/c1-4-10(2)12(9-13)8-6-5-7-11(12)3/h4,9-11H,1,5-8H2,2-3H3

InChI Key

QTWBPCAVWCKITJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1(C=O)C(C)C=C

Origin of Product

United States

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